(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

Catalog No.
S890241
CAS No.
1198791-58-0
M.F
C21H19NO4
M. Wt
349,38 g/mole
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-...

CAS Number

1198791-58-0

Product Name

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoic acid

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methylpent-4-ynoic acid

Molecular Formula

C21H19NO4

Molecular Weight

349,38 g/mole

InChI

InChI=1S/C21H19NO4/c1-3-12-21(2,19(23)24)22-20(25)26-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h1,4-11,18H,12-13H2,2H3,(H,22,25)(H,23,24)/t21-/m0/s1

InChI Key

ZXOKSWZUJXKQCQ-NRFANRHFSA-N

SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Synonyms

1198791-58-0;(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methylpent-4-ynoicacid;SCHEMBL3434935;(2R)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2-methyl-4-pentynoicacid;MolPort-021-802-692;ZINC36914700;AKOS025146600;(S)-N-Fmoc-2-(2'-propynyl)alanine;AK162461

Canonical SMILES

CC(CC#C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Origin: The specific origin of this compound is not readily available in scientific literature. However, the presence of a Fluoren-9-yl moiety suggests it might be synthetically derived.
  • Significance: Information regarding its specific applications or research areas is limited. However, the presence of a functional group like a carboxylic acid and an alkyne group suggests its potential use in conjugation reactions or click chemistry for biomolecule labeling or targeted drug delivery.

Molecular Structure Analysis

The key features of the molecule include:

  • A central chain with a 2-methylpent-4-ynoic acid core, indicating a branched chain with a terminal alkyne group and a carboxylic acid functionality.
  • An (S)-configuration at the second carbon, signifying a specific spatial arrangement of substituents.
  • A (9H-Fluoren-9-yl)methoxycarbonyl group linked to the second carbon via an amide bond. The Fluoren-9-yl group is a three-ringed aromatic structure, often used for protecting groups in organic synthesis.

Chemical Reactions Analysis

  • Hydrolysis: The amide bond can be cleaved under acidic or basic conditions, releasing the Fluoren-9-ylmethoxycarbonyl group and generating the corresponding amine.
  • Click chemistry: The terminal alkyne group can participate in click reactions with azides to form triazoles for bioconjugation purposes.
  • Esterification: The carboxylic acid group can participate in esterification reactions with alcohols to form esters.

XLogP3

3.5

Dates

Modify: 2023-08-15

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